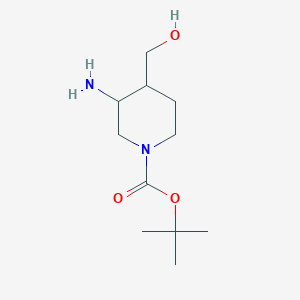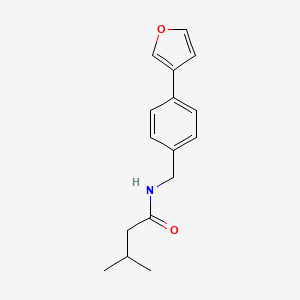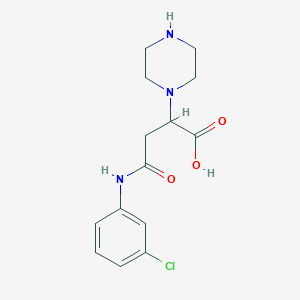
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, an amino group, a hydroxymethyl group, and a carboxylate ester group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives of the compound.
Mécanisme D'action
Target of Action
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound. Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Mode of Action
Based on its structural similarity to other piperidine derivatives used in protacs, it may function as a linker molecule, binding to both the target protein and an e3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
In the context of protacs, the degradation of target proteins can influence various biochemical pathways depending on the function of the target protein .
Result of Action
In the context of protacs, the degradation of target proteins can lead to changes in cellular processes and potentially therapeutic effects .
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential biological activities. Medicine: Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is structurally similar but contains a pyrrolidine ring instead of a piperidine ring.
Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: This compound has a similar structure but with different stereochemistry.
Uniqueness: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a valuable compound for synthetic and biological studies.
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPRHFAAYJMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782754-25-9 |
Source


|
| Record name | tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2846254.png)

![6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2846258.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2846264.png)
![N-(3-acetylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2846265.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)
![2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine](/img/structure/B2846268.png)
![2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)
![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid](/img/structure/B2846277.png)
